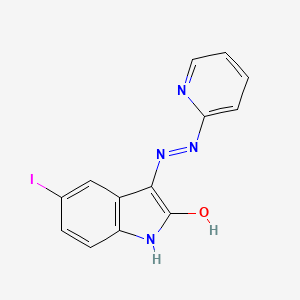
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as PBIT, is a chemical compound that has been studied for its potential applications in scientific research. PBIT is a derivative of indole-2,3-dione, which is a naturally occurring compound found in various plants and microorganisms. PBIT has been synthesized using various methods and has been found to have several interesting properties that make it useful for scientific research.
Mechanism of Action
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) inhibits PARP by binding to its catalytic domain and preventing it from adding poly(ADP-ribose) chains to target proteins. This leads to the accumulation of DNA damage and eventually cell death. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to inhibit other enzymes, such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth in animal models, and the modulation of immune responses. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to have anti-inflammatory properties, which make it useful for studying the role of inflammation in various diseases.
Advantages and Limitations for Lab Experiments
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several future directions for research on 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), including the development of novel derivatives with improved properties, the investigation of its potential applications in various diseases, and the study of its mechanisms of action in more detail. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could also be used as a tool for studying the role of PARP in various biological processes, such as DNA damage response and cell death. Finally, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
Synthesis Methods
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can be synthesized using various methods, including the reaction of 5-iodo-1H-indole-2,3-dione with 2-pyridinecarboxaldehyde hydrazone in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
Scientific Research Applications
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This property makes 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) useful for studying the role of PARP in various biological processes, including DNA damage response and cell death.
properties
IUPAC Name |
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVSRCWYRTKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
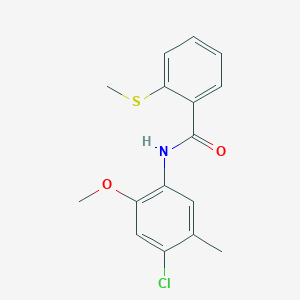
![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
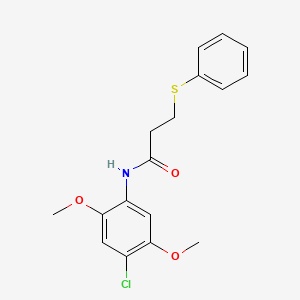
![8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)
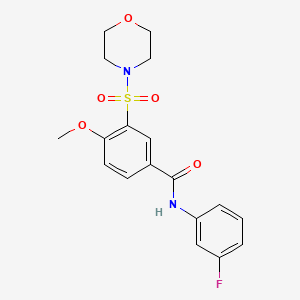
![2-[acetyl(ethyl)amino]-5-methylbenzoic acid](/img/structure/B5013011.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)

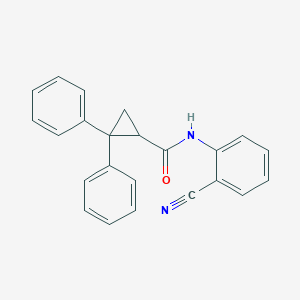

![N-[4-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5013062.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5013064.png)